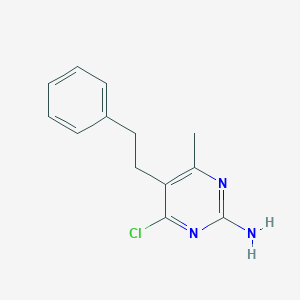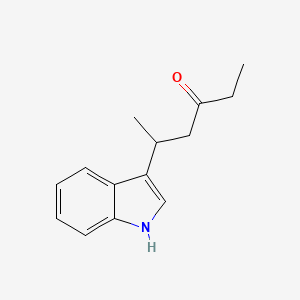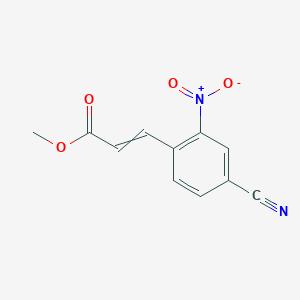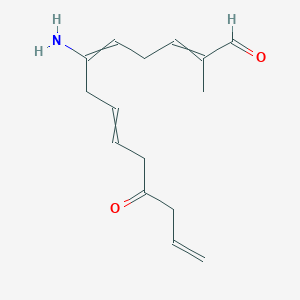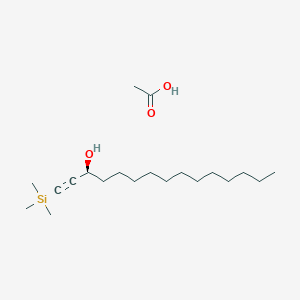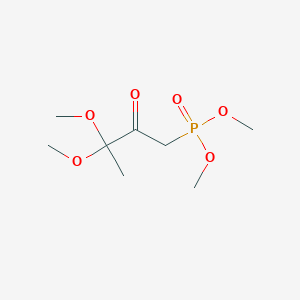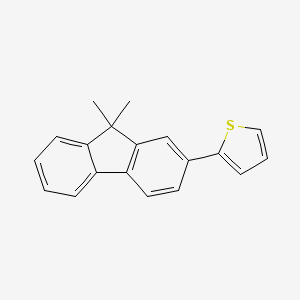
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is an organic compound that combines the structural features of fluorene and thiophene Fluorene is known for its rigid, planar structure and high fluorescence, while thiophene is a sulfur-containing heterocycle that imparts unique electronic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene typically involves the coupling of a fluorene derivative with a thiophene derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dimethyl-9H-fluorene-2-boronic acid with a thiophene halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or tetrahydrofuran (THF) and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the electronic properties of the fluorene and thiophene rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the fluorene and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorene or thiophene rings.
科学研究应用
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent electronic properties.
Photonics: Employed in the creation of fluorescent materials for use in sensors and imaging technologies.
Materials Science: Incorporated into polymers and other materials to enhance mechanical and electronic properties.
作用机制
The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient π-π stacking interactions and electron delocalization, which are crucial for its performance in electronic and photonic applications . The molecular targets and pathways involved include interactions with other π-conjugated systems and the facilitation of charge transport in materials.
相似化合物的比较
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- 2-Bromo-9,9-dimethylfluorene
- Bis-(9,9-diMethyl-9H-fluoren-2-yl)-aMine
Uniqueness
2-(9,9-Dimethyl-9H-fluoren-2-YL)thiophene is unique due to its combination of fluorene and thiophene moieties, which imparts a balance of rigidity, fluorescence, and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where both structural stability and electronic performance are critical.
属性
CAS 编号 |
799855-06-4 |
|---|---|
分子式 |
C19H16S |
分子量 |
276.4 g/mol |
IUPAC 名称 |
2-(9,9-dimethylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C19H16S/c1-19(2)16-7-4-3-6-14(16)15-10-9-13(12-17(15)19)18-8-5-11-20-18/h3-12H,1-2H3 |
InChI 键 |
UVMMFEMKRGBTKH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


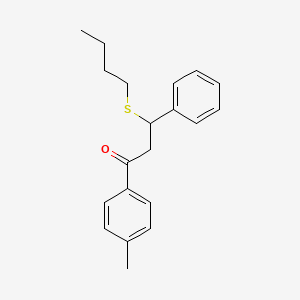

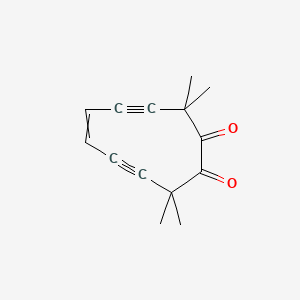

![Benzoic acid, 3-[2-oxo-3-[3-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-](/img/structure/B15160960.png)
![Chloro[2-(4-ethenylphenyl)ethyl]diethylgermane](/img/structure/B15160965.png)
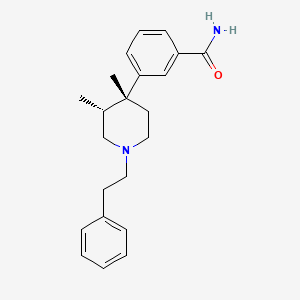
![2-({2-Ethyl-2-[(2-hydroxyethoxy)methyl]hexyl}oxy)ethan-1-ol (non-preferred name)](/img/structure/B15160982.png)
